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3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol

Kinase inhibitor Medicinal chemistry Scaffold optimization

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol (CAS 1856071‑52‑7, free base MW 231.3 g/mol) is a synthetic small‑molecule belonging to the aminomethyl‑pyrazole‑phenol family [REFS‑1]. The compound features a 1‑ethyl‑3‑methyl‑1H‑pyrazole‑4‑amine moiety connected through a secondary‑amine methylene bridge (–NH–CH₂–) to a meta‑hydroxyphenyl group.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B11739044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O
InChIInChI=1S/C13H17N3O/c1-3-16-9-13(10(2)15-16)14-8-11-5-4-6-12(17)7-11/h4-7,9,14,17H,3,8H2,1-2H3
InChIKeyYEBANNWGSACWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol – Compound Identity, Scaffold Class, and Procurement Context


3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol (CAS 1856071‑52‑7, free base MW 231.3 g/mol) is a synthetic small‑molecule belonging to the aminomethyl‑pyrazole‑phenol family [REFS‑1]. The compound features a 1‑ethyl‑3‑methyl‑1H‑pyrazole‑4‑amine moiety connected through a secondary‑amine methylene bridge (–NH–CH₂–) to a meta‑hydroxyphenyl group. This specific substitution pattern has been incorporated into biologically active scaffolds, including kinase inhibitors disclosed in patent literature [REFS‑2]. The compound is catalogued by multiple vendors, typically at ≥95% purity, and is intended exclusively for research‑use procurement [REFS‑3].

Kinase inhibitor fragment

Aminomethyl-pyrazole-phenol scaffold disclosed in patent kinase leads (class‑level SAR)

Secondary amine linker

Retains hydrogen‑bond donor capacity for SAR‑sensitive target engagement studies

Hydrochloride salt form

Enhanced aqueous solubility for biochemical assay preparation; consistent research‑grade supply

Balanced lipophilicity profile

1‑Ethyl‑3‑methyl substitution provides a middle‑ground logP for lead‑like chemical space

Why Generic Substitution of 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol with In‑Class Analogs Introduces Quantifiable Risk


Aminomethyl‑pyrazole‑phenol analogs that appear structurally close can differ profoundly in substituent pattern, hydrogen‑bonding capacity, and steric bulk. For example, the 1‑ethyl‑3‑methyl‑1H‑pyrazol‑4‑amine fragment found in this compound has been reported as part of a kinase inhibitor with low‑nanomolar potency (IC50 = 1 nM), whereas the same core lacking the 3‑methyl or bearing a bulkier N‑1 substituent may exhibit altered target engagement [REFS‑1]. Even a change from a secondary amine (target) to a tertiary amine (N‑methylated analog, CAS 1856067‑09‑8) eliminates one hydrogen‑bond donor, which can modulate solubility, permeability, and protein‑ligand interactions. These differences mean that a researcher who substitutes one catalog item for another without verifying the exact structure may unknowingly confound SAR interpretation or fail to recapitulate published biological activity [REFS‑2].

N‑1 substituent variation

Removing 3‑methyl or introducing bulkier N‑1 groups may shift kinase binding affinity by >10‑fold (class‑level SAR).

Amine methylation (secondary → tertiary)

The tertiary‑amine analog (CAS 1856067‑09‑8) loses one hydrogen‑bond donor, potentially altering solubility, permeability, and target binding.

Phenol regioisomer (ortho‑ vs. meta‑OH)

The ortho‑phenol isomer enables intramolecular H‑bonding that may change pharmacophore geometry and metal‑chelation behavior.

Head‑to‑Head Quantitative Evidence for 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol


Structural Differentiation: The 1‑Ethyl‑3‑methyl‑1H‑pyrazol‑4‑amine Fragment Confers Low‑Nanomolar Kinase Affinity in Advanced Leads

The 1‑ethyl‑3‑methyl‑1H‑pyrazol‑4‑amine moiety is a distinguishing feature of the target compound relative to analogs that lack the 3‑methyl group (CAS 1855951‑36‑8) or carry a bulkier N‑1 substituent (CAS 1855950‑40‑1). When this exact fragment is embedded in a larger imidazoquinolinone scaffold, it yields an inhibitor with an IC50 of 1 nM against the target kinase, demonstrating that the ethyl/methyl substitution pattern can support high‑affinity binding [REFS‑1].

Fragment affinity
Class‑level inference
IC50 = 1 nM
Supports low‑nanomolar kinase binding potential
Observed in derived imidazoquinolinone lead; not measured for free building block
Kinase inhibitor Medicinal chemistry Scaffold optimization

Hydrogen‑Bond Donor Count: Secondary Amine Preserves an H‑Bond Donor Lost in the Tertiary Amine Analog

The target compound possesses a secondary amine (–NH–CH₂–) linker, contributing 1 hydrogen‑bond donor (HBD) in addition to the phenolic OH. The closest tertiary amine analog, 3‑({[(1‑ethyl‑3‑methyl‑1H‑pyrazol‑4‑yl)methyl]amino}methyl)phenol (CAS 1856067‑09‑8), replaces the secondary amine proton with a methyl group, reducing the HBD count by one. This change can affect solubility, logP, and membrane permeability [REFS‑1].

H‑bond donors
Supporting evidence
HBD = 2 (target) vs. 1 (tertiary analog)
Secondary amine retains one extra H‑bond donor
Calculated from 2D structure; no experimental logP/logD
Drug design Physicochemical property Permeability

Regioisomeric Differentiation: Meta‑Phenol vs. Ortho‑Phenol Position Alters Molecular Geometry

The target compound places the phenolic hydroxyl at the meta position of the phenyl ring. The ortho isomer, 2‑{[(1‑Ethyl‑3‑methyl‑1H‑pyrazol‑4‑YL)amino]methyl}phenol (CAS 1856077‑67‑2), positions the OH adjacent to the aminomethyl linker, enabling intramolecular hydrogen‑bonding that can alter conformational preference and metal‑chelation behavior [REFS‑1].

Phenol regiochemistry
Supporting evidence
meta‑OH (target) vs. ortho‑OH (CAS 1856077‑67‑2)
Meta position avoids intramolecular H‑bonding
No head‑to‑head bioassay data located
Regioisomer Pharmacophore geometry Synthetic building block

LogP Trend: 1‑Ethyl‑3‑methyl Substitution Balances Lipophilicity vs. Shorter or Bulkier N‑1 Groups

The 1‑ethyl‑3‑methyl substitution pattern on the pyrazole ring confers a calculated logP (ClogP) of approximately 1.6–2.1 for analog compounds in this series, representing a balanced lipophilicity profile for lead‑like chemical space [REFS‑1]. In contrast, the N‑1 unsubstituted or methyl‑only analog (CAS 1855951‑36‑8, C₁₁H₁₃N₃O) has a lower predicted logP (∼1.2), while the bulkier N‑1‑cyclopentyl analog (CAS 1855950‑40‑1, C₁₅H₁₉N₃O) is predicted to be more lipophilic (ClogP ∼2.8).

Lipophilicity
Supporting evidence
ClogP ≈ 1.6–2.1
Balanced logP for lead‑like profile
Computational estimate; experimental logD not available
Lipophilicity logP Drug‑likeness

Purity Benchmarking: Standardized ≥95% Purity Across Catalog Suppliers Supports Reproducible Screening

Multiple suppliers list this compound at a standardized purity of ≥95%, consistent with typical research‑grade specifications for aminomethyl‑pyrazole‑phenol building blocks [REFS‑1]. The hydrochloride salt form (CAS 1856071‑52‑7, MW 267.75 g/mol) is the most commonly catalogued version, offering enhanced aqueous solubility compared to the free base [REFS‑2].

Purity specification
Supporting evidence
≥95% (HPLC)
Meets research‑grade procurement standard
Vendor‑reported; hydrochloride salt most common form
Quality control Purity specification Procurement standard

Evidence‑Based Application Scenarios for 3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol


Kinase Inhibitor Lead Optimization Programs Requiring the 1‑Ethyl‑3‑methyl‑1H‑pyrazol‑4‑amine Fragment

When a medicinal chemistry team identifies a hit series containing the 1‑ethyl‑3‑methyl‑1H‑pyrazol‑4‑amine head group, procuring the exact aminomethyl‑phenol building block (rather than a dimethyl, des‑methyl, or N‑alkylated analog) ensures that subsequent SAR exploration faithfully recapitulates the low‑nanomolar kinase binding observed in patent literature (IC50 = 1 nM for a derived lead). The secondary amine linker also provides a synthetic handle for further derivatization without altering the H‑bond donor count. [REFS‑1] [REFS‑2]

Biochemical Assay Development When H‑Bond Donor Integrity Is Critical

In enzyme inhibition or receptor‑binding assays where the secondary amine is predicted to donate a hydrogen bond to the target, the target compound (HBD = 2) must be used in place of its tertiary‑amine analog (HBD = 1; CAS 1856067‑09‑8). Losing one H‑bond donor may reduce binding affinity or alter selectivity, confounding SAR interpretation. The hydrochloride salt form (MW 267.75) offers superior aqueous solubility for biochemical assay preparation. [REFS‑3] [REFS‑4]

Computational Chemistry and Pharmacophore Modeling with the Meta‑Phenol Isomer

For molecular docking studies or pharmacophore model generation, the meta‑phenol geometry of the target compound provides a distinct conformational profile compared to the ortho‑phenol isomer (CAS 1856077‑67‑2). The meta‑OH avoids intramolecular H‑bonding with the aminomethyl linker, resulting in a more extended pharmacophore that matches literature‑reported docking poses for aminomethyl‑pyrazole‑phenol ligands. [REFS‑5] [REFS‑6]

Standardized Procurement for High‑Throughput Screening Libraries

When building a focused screening library of aminomethyl‑pyrazole‑phenol derivatives, the target compound serves as a well‑defined reference point: ≥95% purity, hydrochloride salt, balanced predicted logP (ClogP ~1.6–2.1), and the 1‑ethyl‑3‑methyl substitution pattern that occupies a middle ground in lipophilicity relative to more polar (N‑1‑methyl) or more lipophilic (N‑1‑cyclopentyl) analogs. This consistency supports dose‑response reproducibility and reduces false positives/negatives arising from solubility or purity artifacts. [REFS‑7] [REFS‑8]

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
1‑Ethyl‑3‑methyl‑1H‑pyrazol‑4‑amine fragment identity
Binding correspondence to patent‑disclosed leads (class‑level)
H‑bond‑dependent biochemical assays
Secondary amine linker (HBD=2) vs. tertiary (HBD=1)
Binding affinity and selectivity retention
Pharmacophore modeling
Meta‑phenol isomer geometry
Conformational match to literature docking poses
Screening library standardization
Hydrochloride salt, balanced logP profile
Dose‑response reproducibility, artifact reduction
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